

Application Note: High-Throughput Screening of Enzyme Inhibition Using O,O-Dimethyl Dithiophosphate

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Compound of Interest

Compound Name: *O,O-Dimethyl dithiophosphate*

Cat. No.: *B156718*

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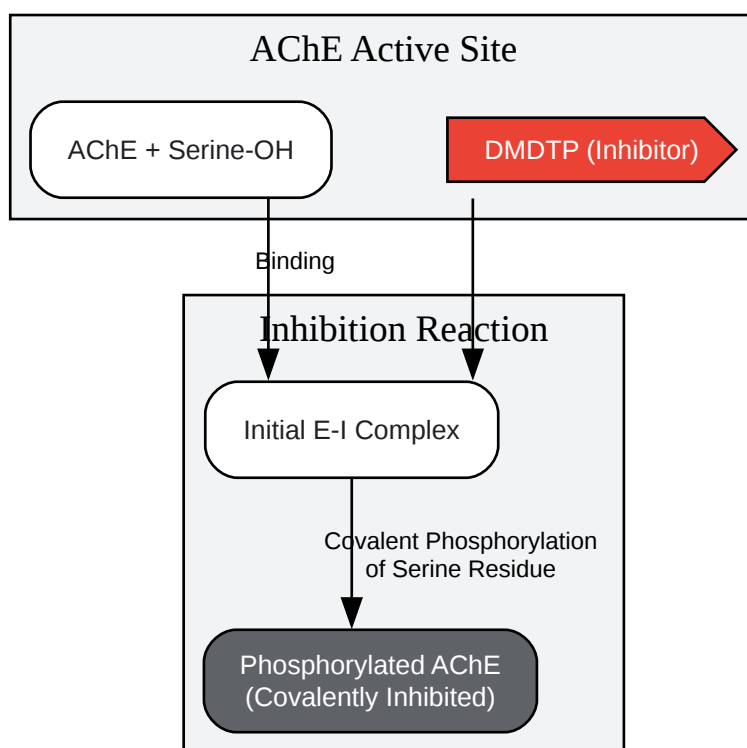
Abstract

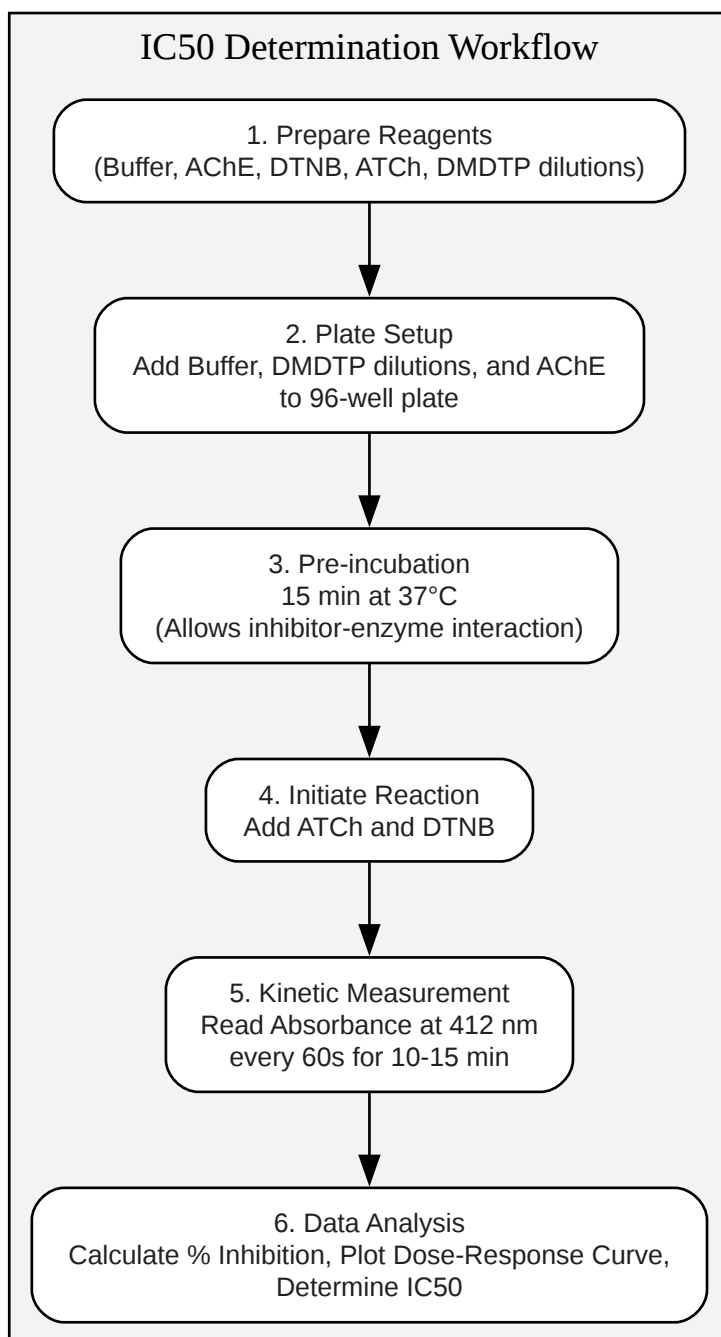
O,O-Dimethyl dithiophosphate (DMDTP) is a representative organophosphorus (OP) compound known to inhibit a range of enzymes, most notably serine hydrolases such as acetylcholinesterase (AChE).[1][2][3] The irreversible inhibition of AChE, a critical enzyme in the nervous system, is a hallmark of organophosphate toxicity and a key mechanism for many insecticides.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzyme inhibition assays using DMDTP. It details the underlying biochemical principles, provides step-by-step protocols for determining inhibitor potency (IC₅₀) and mode of action, and offers guidance on data interpretation and safety. The protocols are centered around the robust and widely adopted Ellman's method for measuring AChE activity.[6][7][8]

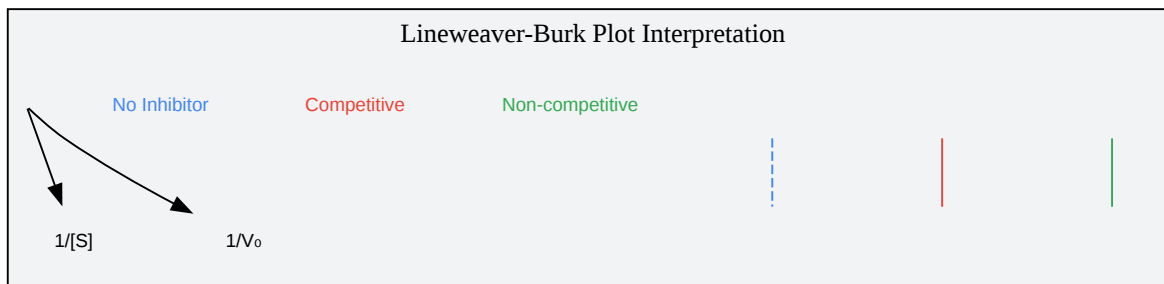
Part 1: Scientific Principle and Mechanism of Inhibition

Organophosphorus compounds like DMDTP are potent inhibitors of serine hydrolases.[1][2] The primary target in neurotoxicity is Acetylcholinesterase (AChE), which is essential for hydrolyzing the neurotransmitter acetylcholine in synaptic clefts, thereby terminating neuronal signals.[9]

The inhibitory action of DMDTP involves the irreversible phosphorylation of a critical serine residue within the enzyme's active site.[4][9] This covalent modification renders the enzyme catalytically inactive, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[9] Understanding this mechanism is crucial for designing and interpreting inhibition assays.







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